molecular formula C12H16N2O3 B1391600 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid CAS No. 1215503-74-4

6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

Cat. No. B1391600
M. Wt: 236.27 g/mol
InChI Key: GIRPIGFFKSPPMQ-UHFFFAOYSA-N
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Description

“6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C12 H16 N2 O3 . It falls under the category of carboxylic acids .


Molecular Structure Analysis

The molecular weight of “6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid” is 236.271 .

Scientific Research Applications

Synthesis and Structural Studies

  • The novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid, a derivative of 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, was synthesized, showcasing the potential for creating new compounds in organic chemistry (Bolós et al., 1994).
  • A study on cis-4-(Sulfomethyl)piperidine-2-carboxylic acid, obtained from 4-(hydroxymethyl) pyridine, highlighted the precise structural determination through NMR techniques, which is crucial for understanding the properties and applications of related compounds (Hadri & Leclerc, 1993).

Photophysical Properties

  • Research involving aromatic carboxylic acids, such as 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, related to 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid, has led to the development of lanthanide coordination compounds with interesting photophysical properties. These compounds have potential applications in materials science and photonics (Sivakumar et al., 2011).

Catalysis and Chemical Reactions

  • The preparation of pyridine-4-carboxylic acid and piperidine-4-carboxylic acid through catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid demonstrates the versatility of these compounds in catalysis and synthesis processes (Wibaut, 2010).
  • Studies on the effect of heterocyclic organic compounds like piperidine-4-carboxylic acid in the electrolytic coloring of anodized aluminum from tin(II) solutions suggest potential applications in materials science and surface finishing technologies (Moshohoritou et al., 1994).

Spectroscopic Analysis and Quantum Mechanical Study

  • The spectroscopic properties of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various spectroscopic techniques, indicating the importance of these methods in analyzing the properties of complex organic molecules (Devi et al., 2020).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More research is needed to explore the potential applications of “6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid”.

properties

IUPAC Name

6-(piperidin-4-ylmethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-3-11(14-10)17-8-9-4-6-13-7-5-9/h1-3,9,13H,4-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRPIGFFKSPPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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